molecular formula C6H9FN4O B11740498 3-Amino-1-(2-fluoroethyl)-1H-pyrazole-4-carboxamide

3-Amino-1-(2-fluoroethyl)-1H-pyrazole-4-carboxamide

Cat. No.: B11740498
M. Wt: 172.16 g/mol
InChI Key: UPGLRRHBJPHBDY-UHFFFAOYSA-N
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Description

3-Amino-1-(2-fluoroethyl)-1H-pyrazole-4-carboxamide is a heterocyclic compound that contains a pyrazole ring substituted with an amino group, a fluoroethyl group, and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-1-(2-fluoroethyl)-1H-pyrazole-4-carboxamide typically involves the reaction of 3-amino-1H-pyrazole-4-carboxamide with 2-fluoroethylamine under suitable conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-Amino-1-(2-fluoroethyl)-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The carboxamide group can be reduced to form amine derivatives.

    Substitution: The fluoroethyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

Major Products Formed

    Oxidation: Nitro derivatives of the compound.

    Reduction: Amine derivatives of the compound.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-Amino-1-(2-fluoroethyl)-1H-pyrazole-4-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 3-Amino-1-(2-fluoroethyl)-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets. The amino and fluoroethyl groups can participate in hydrogen bonding and dipole interactions with biological receptors, leading to modulation of their activity. The carboxamide group can also interact with enzymes or proteins, affecting their function and leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-Amino-1-(2-fluoroethyl)-1,2-dihydropyridin-2-one: A similar compound with a pyridine ring instead of a pyrazole ring.

    3-Amino-1-(2-fluoroethyl)-1H-pyrazole-4-carboxylic acid: A compound with a carboxylic acid group instead of a carboxamide group.

    Ethyl 3-amino-1-(2-fluoroethyl)-1H-pyrazole-4-carboxylate: A compound with an ethyl ester group instead of a carboxamide group.

Uniqueness

3-Amino-1-(2-fluoroethyl)-1H-pyrazole-4-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the fluoroethyl group enhances its lipophilicity and potential for membrane permeability, while the amino and carboxamide groups provide sites for hydrogen bonding and interaction with biological targets.

Properties

Molecular Formula

C6H9FN4O

Molecular Weight

172.16 g/mol

IUPAC Name

3-amino-1-(2-fluoroethyl)pyrazole-4-carboxamide

InChI

InChI=1S/C6H9FN4O/c7-1-2-11-3-4(6(9)12)5(8)10-11/h3H,1-2H2,(H2,8,10)(H2,9,12)

InChI Key

UPGLRRHBJPHBDY-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=NN1CCF)N)C(=O)N

Origin of Product

United States

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